(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound that belongs to the class of benzothiazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazinone core with an anilinomethylidene substituent at the 2-position and a chlorine atom at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-4H-1,4-benzothiazin-3-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(anilinomethylidene)-4H-1,4-benzothiazin-3-one: Lacks the chlorine atom at the 7-position.
(2E)-2-(anilinomethylidene)-7-bromo-4H-1,4-benzothiazin-3-one: Contains a bromine atom instead of chlorine at the 7-position.
(2E)-2-(anilinomethylidene)-7-methyl-4H-1,4-benzothiazin-3-one: Has a methyl group at the 7-position instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 7-position in (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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